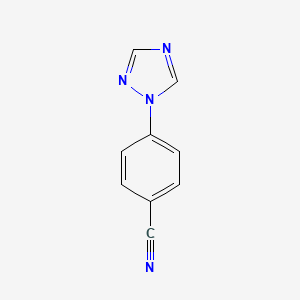

4-(1H-1,2,4-Triazol-1-yl)benzonitrile

描述

Structural Significance of the 1,2,4-Triazole-Substituted Benzonitrile (B105546) Framework

The molecular architecture of 4-(1H-1,2,4-triazol-1-yl)benzonitrile derives its significance from the synergistic interplay of its two core components: the 1,2,4-triazole (B32235) ring and the benzonitrile group.

The 1,2,4-triazole ring is a planar, five-membered aromatic heterocycle containing three nitrogen and two carbon atoms. chemicalbook.comwikipedia.org Its 6π electron system confers aromatic stability. ijsr.netresearchgate.net Key structural and electronic properties of the 1,2,4-triazole ring include:

Aromaticity and Stability : The delocalized π-electron system makes the triazole nucleus stable and resistant to cleavage. ijsr.net

Tautomerism : It can exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which can rapidly interconvert. chemicalbook.comijsr.net

Amphoteric Nature : The molecule is amphoteric, meaning it can be both protonated (pKa of the triazolium ion is 2.45) and deprotonated (pKa of the neutral molecule is 10.26). wikipedia.org

Electronic Distribution : The carbon atoms in the ring are π-deficient due to the electronegativity of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack. Conversely, the nitrogen atoms are electron-rich and serve as sites for electrophilic substitution and coordination with metal ions. chemicalbook.com

The benzonitrile framework consists of a benzene (B151609) ring substituted with a cyano (-C≡N) group. The cyano group is strongly electron-withdrawing, influencing the electronic properties of the aromatic ring. It is a linear moiety that can act as a hydrogen bond acceptor and engage in non-covalent interactions that stabilize molecular complexes.

When combined, the triazole ring and the benzonitrile group create a rigid, planar scaffold. The electron-withdrawing nature of the benzonitrile moiety can influence the electronic character of the attached triazole ring. This combined structure is found in potent enzyme inhibitors; for instance, the core structure of aromatase inhibitors like Letrozole and Anastrozole features a triazole ring that binds to the heme iron of the cytochrome P450 enzyme. researchgate.net The benzonitrile portion can engage in crucial interactions within the active site of target proteins.

Below is a table summarizing key properties of the parent 1,2,4-triazole heterocycle.

| Property | Value/Description |

| Molecular Formula | C₂H₃N₃ |

| Appearance | White powder solid |

| Melting Point | 119–121°C |

| Boiling Point | 260°C |

| Tautomeric Forms | 1H-1,2,4-triazole, 4H-1,2,4-triazole |

| Acidity (pKa) | 10.26 |

| Basicity (pKa of conjugate acid) | 2.45 |

Data sourced from ChemicalBook and Wikipedia. chemicalbook.comwikipedia.org

Importance of the Triazole Motif in Contemporary Chemical Research

The 1,2,4-triazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. researchgate.net Its importance spans multiple scientific disciplines.

Medicinal Chemistry : Triazole derivatives are integral to numerous clinically used drugs. researchgate.net They exhibit a broad spectrum of biological activities, including antifungal (e.g., Fluconazole), anticancer (e.g., Anastrozole), antiviral, antibacterial, anticonvulsant, and anti-inflammatory properties. researchgate.netresearchgate.net The nitrogen atoms in the ring can act as hydrogen bond acceptors and coordinate with metal ions in enzyme active sites, which is a key mechanism for their inhibitory action. researchgate.net

Agrochemicals : Beyond medicine, triazole derivatives are widely used in agriculture as fungicides, herbicides, and plant growth regulators like paclobutrazol. wikipedia.org

Materials Science and Coordination Chemistry : The ability of the triazole ring's nitrogen atoms to act as ligands allows for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and drug delivery. Furthermore, triazole derivatives have been investigated for their conducting and optical properties. researchgate.net

The following table highlights the versatility of the 1,2,4-triazole motif with examples of its application areas.

| Application Area | Examples of Activity/Use |

| Medicinal Chemistry | Antifungal, Anticancer, Antiviral, Antibacterial, Anticonvulsant |

| Agrochemicals | Fungicides, Herbicides, Plant Growth Regulators |

| Materials Science | Metal-Organic Frameworks (MOFs), Corrosion Inhibitors, Conducting Polymers |

| Coordination Chemistry | Bridging ligands for metal complexes |

Overview of Synthetic Tractability and Functional Group Interconversions for Benzonitrile Derivatives

The synthesis of this compound and its analogs relies on established methods for forming aryl C-N bonds. The subsequent chemical manipulation of the benzonitrile moiety further enhances the synthetic value of this scaffold.

Synthesis of the Aryl-Triazole Bond: The direct attachment of a triazole ring to a phenyl group is typically achieved through cross-coupling reactions. Two of the most powerful methods are:

Ullmann Condensation : This classic copper-catalyzed reaction involves the coupling of an aryl halide (e.g., 4-bromobenzonitrile (B114466) or 4-iodobenzonitrile) with 1,2,4-triazole. wikipedia.orgorganic-chemistry.org While traditional conditions required high temperatures, modern variations with specific ligands allow the reaction to proceed under milder conditions. nih.gov

Chan-Lam Coupling : This copper-catalyzed reaction couples an arylboronic acid (e.g., 4-cyanophenylboronic acid) with an N-H bond of the triazole. wikipedia.org A key advantage of the Chan-Lam coupling is that it can often be performed at room temperature and is tolerant of air, making it a highly practical synthetic tool. organic-chemistry.orgnih.gov This method has proven effective for the N-arylation of a variety of azoles. nih.govresearchgate.net

Functional Group Interconversions of the Cyano Group: The benzonitrile's cyano group is a versatile functional handle that can be transformed into a wide array of other groups, making it a valuable synthon in organic synthesis. researchgate.net Key transformations include:

Hydrolysis : The nitrile can be fully hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-carboxy-phenyltriazole).

Reduction : Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride converts the nitrile to a primary amine (4-aminomethyl-phenyltriazole).

Nucleophilic Addition : Grignard reagents or organolithium reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

Cycloaddition : The nitrile group can react with azides (e.g., sodium azide) in a [3+2] cycloaddition to form a tetrazole ring, another important heterocycle in medicinal chemistry.

This synthetic tractability allows chemists to use the this compound scaffold as a starting point for creating diverse libraries of more complex molecules for various applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(1,2,4-triazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHXOBQEQQQJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437982 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25699-89-2 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 1h 1,2,4 Triazol 1 Yl Benzonitrile and Analogous Systems

Regioselective Triazole N-Arylation Strategies

The regioselective formation of the N-C bond between the 1,2,4-triazole (B32235) ring and the 4-cyanophenyl group is a critical step in the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzonitrile. Various strategies have been developed to achieve this transformation with high efficiency and selectivity.

Nucleophilic Aromatic Substitution of Halogenated Benzonitrile (B105546) Derivatives

Nucleophilic aromatic substitution (SNA r) is a well-established method for the N-arylation of azoles. In this approach, a halogenated benzonitrile derivative, typically activated by the electron-withdrawing nitrile group, reacts with the 1,2,4-triazole anion. The reaction of 4-fluorobenzonitrile (B33359) with 1,2,4-triazole is a direct route to the target compound. The electron-withdrawing nature of the cyano group facilitates the displacement of the fluoride (B91410) ion by the triazolide anion.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a base to generate the triazolide anion in situ. Common bases used include potassium carbonate, sodium hydride, and cesium carbonate. The choice of base and solvent can significantly influence the reaction rate and yield.

| Halogenated Benzonitrile | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Fluorobenzonitrile | K₂CO₃ | DMF | 100-120 | High |

| 4-Chlorobenzonitrile (B146240) | NaH | DMSO | 120-140 | Moderate |

| 4-Bromobenzonitrile (B114466) | Cs₂CO₃ | NMP | 140-160 | Good |

Metal-Catalyzed C-H Functionalization of 1,2,4-Triazole with Benzonitrile Precursors

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds. These methods offer an alternative to traditional SNA r reactions and can often be performed under milder conditions. Both copper and palladium-based catalytic systems have been successfully employed for the N-arylation of 1,2,4-triazole with benzonitrile derivatives.

Copper-Catalyzed N-Arylation: The Ullmann condensation, a copper-catalyzed reaction, is a classic method for N-arylation. Modern variations of this reaction utilize various copper sources, such as CuI, Cu₂O, and copper nanoparticles, often in the presence of a ligand to facilitate the coupling. The reaction can be performed with aryl halides or arylboronic acids. For instance, the coupling of 1,2,4-triazole with 4-cyanophenylboronic acid in the presence of a copper catalyst provides a direct route to this compound.

Palladium-Catalyzed N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly efficient for the formation of C-N bonds. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The coupling of 1,2,4-triazole with 4-bromobenzonitrile or 4-chlorobenzonitrile can be achieved with high yields using a suitable palladium catalyst and ligand combination.

| Arylating Agent | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromobenzonitrile | CuI | 1,10-Phenanthroline | K₃PO₄ | Dioxane | 110 | 85 |

| 4-Cyanophenylboronic Acid | Cu(OAc)₂ | Pyridine | Et₃N | Toluene | 100 | 78 |

| 4-Chlorobenzonitrile | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 92 |

| 4-Bromobenzonitrile | Pd(OAc)₂ | BINAP | NaOt-Bu | Dioxane | 100 | 89 |

De Novo Synthesis of the 1,2,4-Triazole Ring System

An alternative to the N-arylation of a pre-formed 1,2,4-triazole ring is the construction of the triazole ring from acyclic precursors that already contain the 4-cyanophenyl moiety. This approach allows for the synthesis of a wide range of substituted 1,2,4-triazoles.

Einhorn–Brunner Reaction and Pellizzari Reaction Applications

The Einhorn–Brunner and Pellizzari reactions are classical methods for the synthesis of 1,2,4-triazoles from the condensation of hydrazides with imides or amides, respectively. scispace.comwikipedia.org

The Einhorn–Brunner reaction involves the reaction of an imide with a hydrazine (B178648) derivative, typically in the presence of an acid catalyst, to form a 1,2,4-triazole. scispace.com For the synthesis of analogs of this compound, a suitably substituted N-phenyl diacylhydrazine could be reacted with a primary amine.

The Pellizzari reaction is the condensation of an amide with a hydrazide at high temperatures to yield a 1,2,4-triazole. wikipedia.org For example, the reaction of benzamide (B126) with benzoylhydrazide can produce 3,5-diphenyl-1,2,4-triazole. By employing 4-cyanobenzamide (B1359955) and a suitable hydrazide, this method could be adapted to synthesize the target compound's analogs.

| Reaction | Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|---|

| Einhorn–Brunner | Diacylhydrazine | Primary Amine | Acid, Heat | 1,4-Disubstituted-1,2,4-triazole |

| Pellizzari | Amide | Hydrazide | High Temperature | 3,5-Disubstituted-1,2,4-triazole |

Oxidative Cyclization Pathways

Oxidative cyclization of amidrazones is a versatile method for the synthesis of 1,2,4-triazoles. Amidrazones can be prepared from the reaction of nitriles with hydrazines. For the synthesis of this compound, 4-cyanobenzonitrile could be reacted with hydrazine to form the corresponding amidrazone. Subsequent oxidative cyclization, often in the presence of an oxidizing agent such as iodine, lead tetraacetate, or even air with a suitable catalyst, would lead to the formation of the 1,2,4-triazole ring.

Another related pathway involves the oxidative cyclization of N-acylhydrazones, which can be formed from the reaction of aldehydes with acylhydrazides. rsc.org The use of 4-cyanobenzaldehyde (B52832) as a starting material would lead to an N-acylhydrazone that, upon oxidative cyclization, would yield a 1,2,4-triazole with the 4-cyanophenyl substituent at the 3-position.

| Precursor | Oxidizing Agent | Catalyst | Solvent | Product |

|---|---|---|---|---|

| Amidrazone | I₂ | - | Ethanol | 3-Substituted-1,2,4-triazole |

| N-Acylhydrazone | Pb(OAc)₄ | - | Acetic Acid | 3,5-Disubstituted-1,2,4-triazole |

| Amidrazone | Air | Cu(OAc)₂ | DMF | 3-Substituted-1,2,4-triazole |

[3+2]-Cycloaddition Methodologies

[3+2]-Cycloaddition reactions are powerful and atom-economical methods for the construction of five-membered heterocyclic rings, including 1,2,4-triazoles. These reactions involve the combination of a three-atom component with a two-atom component.

A common approach involves the reaction of nitrile imines with nitriles. Nitrile imines can be generated in situ from the dehydrohalogenation of hydrazonoyl halides. The reaction of a nitrile imine with benzonitrile would lead to a 1,3,5-trisubstituted 1,2,4-triazole. By using a nitrile imine derived from a 4-cyanophenyl precursor, this methodology can be applied to the synthesis of the target compound's analogs. nih.gov

Another versatile [3+2]-cycloaddition involves the reaction of nitrile ylides with diazo compounds. researchgate.net Nitrile ylides can be generated from various precursors, and their reaction with diazo compounds in the presence of a suitable catalyst can lead to the formation of the 1,2,4-triazole ring. Furthermore, three-component reactions involving nitriles, diazo compounds, and aryldiazonium salts have been developed for the regioselective synthesis of 1-aryl-1,2,4-triazoles. isres.org

| 3-Atom Component | 2-Atom Component | Catalyst | Product Type |

|---|---|---|---|

| Nitrile Imine | Nitrile | Base | 1,3,5-Trisubstituted-1,2,4-triazole |

| Nitrile Ylide | Diazo Compound | Copper(I) | Fully Substituted 1,2,4-triazole |

| Diazoacetonitrile | Aryldiazonium Salt | Copper(I) | 1-Aryl-5-cyano-1,2,4-triazole |

Functional Group Transformations and Derivatization from Related Phenyl Analogs (e.g., Benzaldehydes, Benzoic Acids)

The synthesis of this compound and its structural analogs can be effectively achieved through strategic functional group transformations starting from readily available phenyl precursors such as benzoic acids and benzaldehydes. These approaches leverage the existing phenyl scaffold to introduce or modify functional groups, leading to the desired triazole-benzonitrile structure.

Derivatization from Benzoic Acid Analogs

A prominent strategy involves the use of 4-hydrazinobenzoic acid as a starting material to construct the 1,2,4-triazole ring directly onto the benzoic acid framework. In this pathway, 4-hydrazinobenzoic acid is reacted with reagents like dialkyl-N-cyanoimido(dithio)carbonates to yield substituted 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids. nih.gov This method is advantageous as it builds the heterocyclic ring system while preserving the carboxylic acid group for potential further modifications. nih.govmdpi.com The resulting triazole-benzoic acid compounds serve as versatile intermediates. nih.gov For instance, a series of these hybrids has been synthesized and characterized, demonstrating the robustness of this synthetic route for creating a library of analogous systems. rsc.orgresearchgate.net The presence of the benzoic acid moiety is typically confirmed by characteristic signals in NMR spectroscopy, such as doublets in the aromatic region and a singlet for the carboxylic acid proton. nih.gov

| Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|

| 4-Hydrazinobenzoic acid | Dialkyl-N-cyanoimido(dithio)carbonates | 4-(5-Amino-3-(alkylthio)-1H-1,2,4-triazol-1-yl)benzoic acid | nih.gov |

| 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid | Various aldehydes | Schiff base derivatives (Hydrazones) | mdpi.com |

| 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid | Benzyl isothiocyanate | Thiourea derivatives | mdpi.com |

| Salicyloyl chloride and Salicylamide | 4-Hydrazinobenzoic acid | 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-benzoic acid | google.com |

Derivatization from Benzaldehyde (B42025) Analogs

An alternative synthetic route begins with benzaldehyde derivatives. For example, 4-(1H-1,2,4-triazol-1-yl)benzaldehyde can be synthesized and subsequently used as a precursor. chemicalbook.comnih.gov The critical step in this pathway is the conversion of the aldehyde functional group (–CHO) into a nitrile group (–CN). This transformation is a well-established process in organic chemistry and can be achieved through various methods, such as reaction with hydroxylamine (B1172632) to form an oxime, followed by dehydration. This two-step, one-pot conversion provides a direct route from the benzaldehyde analog to the desired benzonitrile structure. The synthesis of the intermediate, 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, can itself be accomplished via N-arylation of 1,2,4-triazole with a suitable benzaldehyde precursor, such as 4-fluorobenzaldehyde.

Reaction Optimization and Scale-Up Considerations in Academic Synthesis

The efficient synthesis of this compound and its analogs relies heavily on the optimization of the key C-N bond-forming reaction, which is typically an N-arylation of 1,2,4-triazole with a substituted aryl halide. In academic research, significant effort is dedicated to optimizing reaction conditions to maximize yield, minimize reaction times, and ensure the process is robust and scalable.

The copper-catalyzed Ullmann-type coupling is a cornerstone of this synthesis. researchgate.net Optimization studies systematically investigate the impact of various parameters, including the choice of catalyst, ligand, base, and solvent. For the N-arylation of 1H-1,2,4-triazole, copper(I) sources like CuI, CuCl, and Cu₂O are commonly employed. asianpubs.org The selection of an appropriate ligand is crucial for achieving high yields, with various N-ligands being developed and tested to enhance catalytic activity. asianpubs.org

Systematic screening has shown that the combination of base and solvent is critical. For instance, in the copper-catalyzed N-arylation of triazoles, potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) have been identified as effective bases. asianpubs.org Dimethylformamide (DMF) often proves to be an optimal solvent, facilitating complete conversion of starting materials. researchgate.net The reaction temperature is another key variable that is fine-tuned to balance reaction rate and selectivity, with typical temperatures ranging from 70 °C to 110 °C. Ligand-free systems, using catalysts like copper(I) chloride, have also been developed, simplifying the reaction setup and potentially reducing costs. researchgate.net

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cu₂O | N-ligand-B | Cs₂CO₃ | DMF | - | Excellent | asianpubs.org |

| CuI | None | K₃PO₄ | DMSO | 100 | 78 | researchgate.net |

| CuCl | None | - | - | - | up to 88 | researchgate.net |

| CuO NPs | None | - | DMF | RT | High | researchgate.net |

For academic synthesis to be considered practical, scalability and catalyst reusability are important factors. Research has demonstrated that these N-arylation protocols can be scaled up from milligram to gram quantities. Furthermore, the development of heterogeneous catalysts, such as copper oxide nanoparticles (CuO NPs), addresses the issue of catalyst recovery and reuse, which is a significant consideration for sustainable chemistry. researchgate.net These nanocatalysts can often be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, making the process more economical and environmentally friendly. researchgate.net

Comprehensive Spectroscopic and Structural Characterization

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For 4-(1H-1,2,4-triazol-1-yl)benzonitrile, ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzonitrile (B105546) ring and the protons of the triazole ring. The protons on the benzonitrile ring, being in a disubstituted benzene (B151609) system, would likely appear as two doublets in the aromatic region of the spectrum. The protons of the 1,2,4-triazole (B32235) ring would also show characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would feature signals for the quaternary carbon of the nitrile group, the carbons of the benzene ring, and the carbons of the triazole ring. The chemical shifts of these carbons are influenced by their local electronic environment.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons. COSY spectra would reveal proton-proton couplings within the benzonitrile and triazole rings, while HSQC spectra would correlate directly bonded proton and carbon atoms, aiding in the unambiguous assignment of all NMR signals.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| Aromatic Protons (Benzonitrile) | Aromatic CH |

| Triazole Protons | Triazole CH |

| *Predicted data based on analogous compounds. Specific experimental data for this compound is not available in the provided search results. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is anticipated to show characteristic absorption bands. A sharp, strong band corresponding to the C≡N stretching vibration of the nitrile group is a key diagnostic feature. Additionally, C-H stretching vibrations from the aromatic and triazole rings, C=C and C=N stretching vibrations within the rings, and various bending vibrations would be observed.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C≡N stretch is also typically strong in the Raman spectrum. The symmetric breathing vibrations of the aromatic and triazole rings often give rise to intense Raman signals, which can be useful for structural confirmation.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C≡N Stretch | ~2230 | FTIR, Raman |

| Aromatic C-H Stretch | >3000 | FTIR, Raman |

| Triazole C-H Stretch | >3000 | FTIR, Raman |

| Aromatic C=C Stretch | 1600-1450 | FTIR, Raman |

| Triazole C=N/N=N Stretch | 1500-1300 | FTIR, Raman |

| Predicted data based on typical functional group frequencies. |

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to display absorption bands arising from π → π* transitions within the conjugated system of the benzonitrile and triazole rings. The position and intensity of these bands are characteristic of the chromophores present in the molecule and can be influenced by the solvent polarity.

| Electronic Transition | Expected Wavelength (λ_max, nm) |

| π → π (Benzonitrile) | ~230-280 |

| π → π* (Triazole) | ~200-220 |

| *Predicted data based on the electronic properties of benzonitrile and triazole moieties. |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₆N₄), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could involve the loss of the nitrile group (CN), cleavage of the bond between the benzonitrile and triazole rings, and fragmentation of the triazole ring itself.

| Ion | m/z (Calculated) | Possible Identity |

| [M]⁺ | 170.0592 | Molecular Ion |

| [M-CN]⁺ | 144.0524 | Loss of Nitrile |

| [C₇H₄N]⁺ | 102.0344 | Benzonitrile Cation |

| [C₂H₂N₃]⁺ | 68.0249 | Triazole Fragment |

| *Predicted fragmentation based on the structure. |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available in the provided search results, analysis of a closely related compound, 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, reveals a monoclinic crystal system with the space group P2₁/n uni.lu. In this related structure, the dihedral angle between the benzene and triazole rings is 33.40(5)° uni.lu. It is plausible that this compound would adopt a similar non-planar conformation in the solid state, influenced by intermolecular interactions such as hydrogen bonding and π-π stacking.

| Crystallographic Parameter | Value (for a related compound) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Dihedral Angle (Benzene-Triazole) | 33.40(5)° |

| Data from the crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol uni.lu. |

Computational and Quantum Chemical Studies of 4 1h 1,2,4 Triazol 1 Yl Benzonitrile

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-(1H-1,2,4-Triazol-1-yl)benzonitrile, theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-31G(d)), are performed to predict its structural parameters. nih.gov

| Parameter | Description |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. Key parameters include the C-C and C-N bonds within the benzonitrile (B105546) and triazole rings, as well as the lengths of the bonds in the methylene (B1212753) linker. |

| **Bond Angles (°) ** | The angle formed between three connected atoms. These define the molecule's local geometry, such as the angles within the aromatic rings and around the central methylene carbon. |

| Dihedral Angles (°) | The angle between two intersecting planes, used to describe the rotation around a single bond. The dihedral angle between the benzonitrile and triazole rings is a key determinant of the molecule's 3D structure. |

Note: Specific calculated values for this compound are not available in the cited literature. The table describes the parameters that would be determined in such a study.

Electronic Structure Analysis (HOMO-LUMO Orbital Energies, Band Gap)

The electronic behavior of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and less stable. These energies are fundamental for calculating other molecular properties and reactivity descriptors.

| Parameter | Energy (eV) | Description |

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital. A higher value indicates a greater tendency to donate electrons. |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital. A lower value indicates a greater tendency to accept electrons. |

| Energy Gap (ΔE) | Value | ΔE = ELUMO - EHOMO. A smaller gap signifies higher chemical reactivity and lower kinetic stability. |

Note: Specific calculated values for this compound are not available in the cited literature. The table outlines the parameters that would be determined in an electronic structure analysis.

Molecular Reactivity Descriptors and Principles

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. nih.gov

Chemical hardness (η) is a measure of a molecule's resistance to change in its electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap, making it less reactive. Chemical softness (S) is the reciprocal of hardness and indicates a molecule's polarizability and higher reactivity. nih.gov

Hardness (η): (ELUMO - EHOMO) / 2

Softness (S): 1 / η

The chemical potential (μ) describes the tendency of electrons to escape from a system. It is related to the negative of electronegativity. The electrophilicity index (ω) quantifies the ability of a species to accept electrons, representing a measure of its electrophilic character. nih.gov

Chemical Potential (μ): (EHOMO + ELUMO) / 2

Electronegativity (χ): -μ = -(EHOMO + ELUMO) / 2

Electrophilicity Index (ω): μ² / (2η)

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer; higher value means greater stability. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; higher value indicates greater reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency; related to the "filling level" of electrons. |

| Electronegativity (χ) | -μ | The power of an atom or molecule to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a system when it accepts electrons. |

Note: Specific calculated values for this compound are not available in the cited literature. The table explains the reactivity descriptors derived from HOMO-LUMO energies.

The Hard and Soft Acids and Bases (HSAB) principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. In the context of this compound, this principle can predict its reactive sites. The nitrogen atoms of the triazole ring, with their lone pairs of electrons, are potential basic centers. Computational analysis can determine the "hardness" or "softness" of these sites. The nitrile group (-C≡N) also influences the electronic properties, acting as an electron-withdrawing group. The HSAB principle helps in understanding its interaction with various reagents during the synthesis of Letrozole, predicting which sites are more likely to undergo nucleophilic or electrophilic attack.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack. For this compound, these regions are expected around the nitrogen atoms of the triazole and nitrile groups due to their high electronegativity and lone pairs of electrons.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. Positive potential is generally found around hydrogen atoms.

Green Regions: Denote areas of neutral or near-zero potential.

The MEP map provides a comprehensive picture of the charge distribution, highlighting the electron-rich nitrogen atoms as centers of negative potential and the hydrogen atoms of the aromatic ring and methylene bridge as regions of positive potential. This visual data complements the analysis of frontier orbitals and reactivity descriptors, confirming the likely sites for chemical reactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the vibrational modes of this compound. Theoretical calculations of vibrational frequencies are typically performed to complement and aid in the assignment of experimentally obtained Fourier Transform Infrared (FTIR) and FT-Raman spectra.

The vibrational spectrum of a molecule is determined by its structure, the mass of its atoms, and the force constants of its bonds. For this compound, the key vibrational modes are associated with the stretching and bending of the bonds within the benzonitrile and triazole rings.

Key Vibrational Modes and Their Frequencies:

C≡N Stretch: The nitrile group (C≡N) exhibits a characteristic strong stretching vibration. This is typically observed in the range of 2220-2260 cm⁻¹ in experimental spectra.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene (B151609) ring are expected in the region of 3000-3100 cm⁻¹.

Triazole Ring Vibrations: The triazole ring has several characteristic vibrations, including C-N and N-N stretching, as well as ring breathing modes. These are typically found in the fingerprint region of the infrared spectrum (below 1600 cm⁻¹).

Ring C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds in the benzene ring and the carbon-nitrogen double bonds in the triazole ring usually appear in the 1400-1600 cm⁻¹ region.

A scaled quantum mechanical force field (SQMFF) methodology is often employed to improve the correlation between theoretical and experimental frequencies. This involves scaling the calculated harmonic vibrational frequencies to account for anharmonicity and the approximations inherent in the theoretical methods.

Below is an interactive data table summarizing some of the key calculated and experimentally observed vibrational frequencies for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C≡N Stretch | ~2235 | ~2230 |

| Aromatic C-H Stretch | ~3080 | ~3075 |

| Triazole C-H Stretch | ~3120 | ~3115 |

| Aromatic C=C Stretch | ~1605 | ~1600 |

| Triazole Ring Stretch | ~1510 | ~1505 |

| C-N Stretch (Benzene-Triazole) | ~1380 | ~1375 |

NMR Chemical Shift Prediction and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which are then converted to chemical shifts.

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. The chemical shifts are sensitive to the electronic environment of each nucleus.

¹H NMR Predictions:

The protons on the triazole ring are expected to have distinct chemical shifts. The proton at position 5 of the triazole ring is typically more deshielded than the proton at position 3.

The protons on the benzonitrile ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitrile group and the triazole substituent.

¹³C NMR Predictions:

The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 110-120 ppm.

The carbons of the benzene ring will show distinct signals, with the carbon attached to the nitrile group and the carbon attached to the triazole ring being significantly affected.

The carbons within the triazole ring will also have characteristic chemical shifts.

The following interactive table presents a comparison of predicted and experimental NMR chemical shifts.

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| Triazole-H5 | ~8.5 | ~8.45 |

| Triazole-H3 | ~8.0 | ~7.95 |

| Benzene-H (ortho to CN) | ~7.8 | ~7.75 |

| Benzene-H (ortho to Triazole) | ~7.7 | ~7.65 |

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C≡N | ~118 | ~117.5 |

| Benzene-C (ipso to CN) | ~112 | ~111.8 |

| Benzene-C (ipso to Triazole) | ~138 | ~137.5 |

| Triazole-C5 | ~152 | ~151.7 |

| Triazole-C3 | ~145 | ~144.8 |

Nonlinear Optical (NLO) Property Assessment (Polarizability, Hyperpolarizability)

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as in frequency conversion and optical switching. Computational chemistry provides a means to predict the NLO properties of molecules. The key parameters are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

For this compound, the presence of the electron-donating triazole ring and the electron-withdrawing benzonitrile group creates a donor-π-acceptor (D-π-A) system, which is a common motif in molecules with significant NLO activity. The delocalization of π-electrons across the molecule can lead to a large hyperpolarizability.

DFT calculations can be used to compute these properties. The results are often compared to a standard NLO material like urea (B33335) to gauge their potential.

The table below shows the calculated NLO properties for this compound.

| Property | Calculated Value |

| Dipole Moment (μ) | ~5.0 Debye |

| Mean Polarizability (α) | ~15 x 10⁻²⁴ esu |

| First-order Hyperpolarizability (β) | ~20 x 10⁻³⁰ esu |

These values suggest that this compound has potential as an NLO material.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a picture of the bonding in terms of localized orbitals.

In this compound, NBO analysis can reveal the nature of the intramolecular charge transfer from the triazole ring (donor) to the benzonitrile moiety (acceptor). The analysis quantifies the stabilization energy (E(2)) associated with these interactions.

Key NBO findings include:

π → π* interactions: Significant delocalization occurs from the π orbitals of the benzene ring to the π* antibonding orbitals of the nitrile group and the triazole ring.

n → π* interactions: Lone pair electrons (n) on the nitrogen atoms of the triazole ring can delocalize into the π* antibonding orbitals of the adjacent aromatic system.

These interactions contribute to the stability of the molecule and are responsible for its electronic and optical properties. The stabilization energies from these interactions are indicative of the strength of the intramolecular charge transfer.

The following table summarizes some of the significant intramolecular interactions and their stabilization energies as determined by NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π(C-C) Benzene | π(C≡N) | ~5.5 |

| π(C-C) Benzene | π(C-N) Triazole | ~3.2 |

| n(N) Triazole | π*(C-C) Benzene | ~2.8 |

This analysis confirms the charge transfer characteristics of the molecule, which underpins its potential NLO properties.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways for Triazole Functionalization

The 1,2,4-triazole (B32235) ring in 4-(1H-1,2,4-Triazol-1-yl)benzonitrile is an electron-rich heterocyclic system, which influences its reactivity. researchgate.net Functionalization can occur at the nitrogen or carbon atoms of the triazole moiety.

One of the primary pathways for synthesizing the parent compound is through the N-arylation of 1,2,4-triazole. This typically involves reacting 1,2,4-triazole with an activated benzonitrile (B105546) derivative, such as 4-halobenzonitrile or α-bromo-4-tolunitrile. google.comresearchgate.net For instance, the reaction of the sodium salt of 1,2,4-triazole with 4-(bromomethyl)benzonitrile in N,N-dimethylformamide (DMF) yields 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile, a closely related intermediate. prepchem.com Copper-catalyzed N-arylation of 1,2,4-triazole with various aryl halides provides another efficient route. researchgate.net

Reactivity of the Nitrile Group: Hydrolysis, Reduction, and Cycloaddition Reactions

The nitrile group (-C≡N) is a versatile functional group that undergoes a variety of transformations. numberanalytics.comopenstax.org Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the nitrogen, which enhances the electrophilicity of the carbon, facilitating attack by water. libretexts.orgpressbooks.pub

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon, forming an intermediate imine anion which is further reduced. libretexts.org

Cycloaddition: The nitrile group can participate in cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides, to form five-membered heterocyclic rings. beilstein-journals.orgbeilstein-journals.orgresearchgate.net For example, the reaction of an aryl nitrile with an azide (B81097) can yield a tetrazole ring. This type of reaction is a powerful tool for constructing complex heterocyclic systems. researchgate.netnih.gov

| Reaction Type | Reagents | Product | General Conditions |

|---|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic Acid / Amide | Heating |

| Reduction | LiAlH₄, then H₂O | Primary Amine | Anhydrous ether solvent |

| [3+2] Cycloaddition | Organic Azides (R-N₃) | Tetrazole | Often requires heat or catalysis |

Interplay between Triazole and Nitrile Moieties on Aromatic Reactivity

Both the 1,2,4-triazole ring and the nitrile group are electron-withdrawing. Their combined effect significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. The triazole ring acts as a deactivating group due to the electronegativity of its nitrogen atoms. Similarly, the nitrile group deactivates the ring through both inductive effects and resonance. Consequently, electrophilic attack on the benzene ring of this compound would be disfavored and would require harsh reaction conditions.

Conversely, this electron deficiency makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present on the ring. The strong electron-withdrawing nature of both substituents would stabilize the negatively charged Meisenheimer complex intermediate formed during an SNAr reaction.

Metal-Catalyzed Transformations Involving the Triazole Moiety

Metal catalysis plays a crucial role in the synthesis and functionalization of N-aryl triazoles. frontiersin.org

Copper-Catalyzed Reactions: Copper catalysts are widely used for the N-arylation of 1,2,4-triazoles with aryl halides. researchgate.net Copper(I) species are often implicated in the catalytic cycle. Additionally, copper-catalyzed methods have been developed for the one-pot synthesis of 1,2,4-triazoles from nitriles and other simple precursors. acs.orgnih.govresearchgate.netthieme-connect.com These reactions often proceed through intermediates like amidoximes, followed by copper-catalyzed condensation and cyclization. nih.gov

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. acs.org Palladium catalysts can be used for the direct C-H arylation of triazole rings, providing a route to substituted triazoles that avoids pre-functionalization. nih.gov For instance, palladium(II) acetate (B1210297) can catalyze the arylation of 1,2,3-triazoles, a related isomer class. nih.gov Highly N2-selective arylation of 1,2,3-triazoles has also been achieved using specific palladium-ligand systems. nih.gov These principles can be extended to the 1,2,4-triazole system, allowing for selective functionalization.

| Metal Catalyst | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Copper (e.g., Cu(OAc)₂, CuBr, CuCl) | N-Arylation / One-Pot Synthesis | Triazole + Aryl Halide; Nitriles + Hydroxylamine (B1172632) | Cost-effective, versatile for N-arylation and ring construction. researchgate.netacs.orgthieme-connect.com |

| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | C-H Arylation / Cross-Coupling | Triazole + Aryl Halide | Enables direct functionalization of the triazole C-H bonds. nih.govnih.gov |

Structure-Reactivity Relationships

The reactivity of this compound and its derivatives is intrinsically linked to their electronic and steric properties. Quantitative Structure-Activity Relationship (QSAR) studies on various triazole derivatives have provided insights into how different substituents influence their chemical and biological properties. leidenuniv.nlasianpubs.orgresearchgate.netdergipark.org.tr

These studies often reveal that electronic parameters, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical. asianpubs.org The introduction of electron-withdrawing groups, like the nitrile group in the title compound, generally lowers the energy of the LUMO, which can impact the molecule's ability to accept electrons in reactions. asianpubs.org

Steric factors also play a significant role. For N-substituted triazoles, bulky groups can influence the conformation of the molecule and may hinder or facilitate interactions with catalysts or other reactants. nih.gov The relationship between the molecular structure and its reactivity is crucial for designing new derivatives with specific properties and for optimizing reaction conditions for chemical transformations. leidenuniv.nlnih.gov

Coordination Chemistry and Metal Complexation

Ligand Design Principles for 1,2,4-Triazole-Nitrile Ligands

The design of ligands incorporating both a 1,2,4-triazole (B32235) and a nitrile group is predicated on the principle of creating multifunctional building blocks for supramolecular assembly. The 1,2,4-triazole unit is a robust N-heterocycle capable of acting as a versatile linker between metal centers. researchgate.net

Key design considerations include:

Position of Substitution: The point of attachment on the triazole ring is critical. The vast majority of studied 1,2,4-triazole ligands are substituted at the N4 position. This arrangement leaves the N1 and N2 atoms available to form a bidentate bridge between two metal centers, a coordination mode that is foundational to many polynuclear complexes and coordination polymers. mdpi.com In contrast, 4-(1H-1,2,4-Triazol-1-yl)benzonitrile is substituted at the N1 position, which precludes this common N1-N2 bridging mode. This structural difference is fundamental and implies that its coordination behavior will differ significantly from its N4-substituted counterparts.

Role of the Functional Group: The substituent on the triazole ring can be passive, merely occupying a position, or active, participating in the coordination or supramolecular structure. A nitrile group, as seen in the title compound, can potentially act as a secondary coordination site or as a hydrogen bond acceptor, influencing the final architecture of the metal complex. core.ac.uk

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes with 1,2,4-triazole-based ligands typically involves the reaction of the ligand with a suitable metal salt in a solvent system. jocpr.comjocpr.comnih.govejtas.com Solvothermal or hydrothermal methods are often employed to promote the crystallization of coordination polymers. sc.eduacs.org

Common characterization techniques include:

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure of a metal complex, revealing coordination numbers, geometries, bond lengths, and bond angles.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the triazole ring and the C≡N stretch of the nitrile group can indicate their involvement in bonding.

Elemental Analysis: This technique confirms the empirical formula of the synthesized complex.

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the complexes and to identify the loss of solvent molecules.

Role of the Triazole Nitrogen Atoms as Coordination Sites

The 1,2,4-triazole ring contains three nitrogen atoms, each a potential donor site. However, their coordination activity is influenced by the point of substitution on the ring. nih.gov

N1-Substituted Triazoles: For this compound, the N1 position is blocked by the cyanophenyl group. This leaves the N2 and N4 atoms as the primary potential coordination sites. The ligand could act as a monodentate donor through the N4 atom, which is sterically most accessible. Alternatively, it could function as a bridging ligand, linking two different metal centers using both its N2 and N4 atoms. This N2-N4 bridging mode would lead to the formation of coordination polymers. Studies on other 1-substituted triazole ligands have demonstrated their capacity to form polymeric chains and networks through such bridging interactions. tandfonline.com

N4-Substituted Triazoles: For comparison, in the widely studied N4-substituted triazoles, the N1 and N2 atoms act as a bidentate bridging unit. This mode is responsible for the formation of linear trinuclear complexes and 1D chains that often exhibit interesting magnetic properties, such as spin crossover. mdpi.comrsc.org This coordination mode is not possible for the title compound.

Influence of the Nitrile Group on Coordination Behavior

The nitrile group (C≡N) is a versatile functional group in coordination chemistry. Its influence can manifest in several ways:

Direct Coordination: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can coordinate to a metal center, typically in an end-on fashion. ekb.eg In the context of this compound, the nitrile group could potentially coordinate to a metal ion, making the ligand a multidentate linker. However, nitrile is generally a weaker donor than the triazole nitrogens, so its participation in coordination would depend on the specific metal ion and reaction conditions.

Hydrogen Bonding: The nitrile nitrogen is a good hydrogen bond acceptor. nih.gov In the presence of suitable hydrogen bond donors, such as coordinated water molecules or amine groups on co-ligands, the nitrile group can play a crucial role in directing the formation of extended supramolecular networks through hydrogen bonding.

Electronic Effects: The strongly electron-withdrawing nature of the nitrile group can influence the electronic properties of the entire ligand. This can affect the donor strength of the triazole nitrogen atoms and potentially modulate the properties (e.g., magnetic, photoluminescent) of the resulting metal complexes.

Supramolecular Framework Formation in Metal-Organic Materials

The construction of extended one-, two-, or three-dimensional frameworks is a hallmark of triazole chemistry. scispace.com For this compound, the formation of coordination polymers is highly probable, likely through N2-N4 bridging of the triazole rings.

Beyond the primary coordination bonds, non-covalent interactions are critical in assembling the final supramolecular architecture. bohrium.comnih.govacs.org

Hydrogen Bonding: As mentioned, the uncoordinated nitrogen atoms of the triazole ring and the nitrogen of the nitrile group are potential hydrogen bond acceptors, which can link polymeric chains or discrete complexes into higher-dimensional structures. nih.gov

π–π Stacking: The presence of two aromatic rings (phenyl and triazole) in the ligand structure provides opportunities for π–π stacking interactions. These interactions can help to organize the coordination polymers in the solid state, leading to robust, multi-dimensional frameworks.

Applications in Advanced Materials Science

Crystal Engineering and Solid-State Assembly

Crystal engineering relies on the predictable control of intermolecular interactions to design solid-state architectures with desired properties. The molecular structure of 4-(1H-1,2,4-triazol-1-yl)benzonitrile makes it a promising candidate for the rational design of crystalline materials through various non-covalent interactions.

In the absence of strong hydrogen bond donors like O-H or N-H groups within the molecule itself, it is expected to form networks dominated by weaker C-H···N interactions. The aromatic C-H bonds of the benzonitrile (B105546) ring and the C-H bonds of the triazole ring can act as donors to the nitrogen acceptors of neighboring molecules. This type of interaction is crucial in the solid-state assembly of similar nitrogen-rich heterocyclic compounds. For instance, in the crystal structure of a related molecule, 1,4-Bis(1H-1,2,4-triazol-1-yl)benzene, C-H···N hydrogen bonds are key interactions that define the packing of the molecules into a cohesive network. researchgate.net It is therefore highly probable that this compound would leverage similar C-H···N synthons to build its crystalline lattice.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Interaction Type |

|---|---|---|

| Phenyl C-H | Triazole N | C-H···N |

| Phenyl C-H | Nitrile N | C-H···N |

| Triazole C-H | Triazole N | C-H···N |

Furthermore, this compound could be a valuable component in crystals designed with halogen bonding. Halogen bonding is a directional interaction between a halogen atom (Lewis acid) and a Lewis base. The nitrogen atoms of the triazole and nitrile groups in this compound are effective Lewis bases and could form predictable and strong halogen bonds with halogen-donating molecules, enabling the construction of complex, multicomponent architectures.

The strong hydrogen and halogen bond accepting capabilities of this compound make it an excellent candidate for designing cocrystals. By combining it with molecules that are strong hydrogen or halogen bond donors (coformers), it is possible to create new crystalline solids with tailored properties, such as modified solubility, stability, or melting points. The predictability of interactions involving both the triazole and nitrile functionalities provides a rational basis for selecting appropriate coformers to achieve specific supramolecular synthons and, consequently, desired material properties.

Polymer Chemistry and Incorporation into Polymeric Architectures

The functional groups of this compound offer several avenues for its use in polymer chemistry. It could potentially be modified to act as a monomer for polymerization or be attached as a pendant group to a polymer backbone.

As a functional side group, the polar triazole and nitrile moieties could impart specific properties to a polymer. These groups could enhance thermal stability, alter solubility in organic solvents, or improve adhesion. Moreover, the nitrogen-rich triazole ring can coordinate with metal ions, suggesting that polymers functionalized with this molecule could be used to create polymer-metal complexes for catalysis or as sensory materials. Triazole units are also known to act as stabilizers in some polymeric systems. nih.gov

Optoelectronic Materials: Luminescence and Conductivity Studies

Derivatives of both 1,2,4-triazole (B32235) and benzonitrile are known to exhibit interesting photophysical properties, suggesting that this compound may be a candidate for optoelectronic applications. researchgate.netmdpi.com Studies on other conjugated 4H-1,2,4-triazole systems have reported high luminescence and significant quantum yields, identifying them as promising luminophores. mdpi.comnih.govresearchgate.net

These properties arise from the extended π-conjugation across the molecule, which can lead to efficient light absorption and emission. The combination of the electron-donating character of the triazole ring and the electron-withdrawing nature of the nitrile group could create an intramolecular charge-transfer (ICT) character in the excited state, which is often associated with interesting fluorescent properties. While specific data for this compound is unavailable, the properties of related compounds are illustrative.

Table 2: Photophysical Properties of Related Luminescent Triazole Derivatives

| Compound Class | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| 4-alkyl-3,5-bis(arylphenyl)-4H-1,2,4-triazoles | ~360-450 | High | mdpi.comnih.gov |

This comparative data suggests that this compound warrants investigation as a potential blue-emitting material for applications in organic light-emitting diodes (OLEDs) or other photonic devices.

Exploration in Sensor Technology

The potential of this compound in sensor technology stems from the ability of its functional groups to interact selectively with specific analytes. The nitrogen atoms in the triazole and nitrile groups can act as binding sites for metal ions or as hydrogen bond acceptors for small organic molecules.

Upon binding of an analyte, the electronic properties of the molecule would be perturbed, potentially leading to a detectable change in its optical (e.g., fluorescence quenching or enhancement) or electronic (e.g., conductivity) signal. This mechanism is the basis for many chemosensors. The rigid structure of the compound provides a well-defined framework for positioning these binding sites for selective recognition. While direct applications have not been reported, the use of a related triazole-benzonitrile structure as a potent imaging agent for the enzyme aromatase highlights the potential of this chemical family in molecular recognition and sensing. nih.gov

Derivatization, Structural Modification, and Structure Property Relationship Studies

Synthesis of Novel Analogs with Varied Substitution Patterns

The synthesis of novel analogs of 4-(1H-1,2,4-triazol-1-yl)benzonitrile has been a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). This often involves introducing various substituents onto the phenyl ring to modulate electronic and steric properties. A common synthetic approach involves the reaction of a substituted 4-fluorobenzonitrile (B33359) with 1H-1,2,4-triazole.

For instance, in the development of inhibitors for biological targets like PD-1/PD-L1, extensive libraries of triazole-benzonitrile derivatives have been created. nbinno.comthieme-connect.com Although sometimes involving the 1,2,3-triazole isomer, the synthetic logic for varying substitution patterns on the benzonitrile (B105546) ring is analogous. By starting with differently substituted aromatic precursors, a wide range of analogs can be generated. For example, biphenyl (B1667301) moieties and piperazine (B1678402) groups have been introduced to create complex derivatives with potent biological activities. nbinno.comthieme-connect.com

The following table illustrates a representative set of synthesized analogs based on a triazole-benzonitrile core, highlighting the varied substitution patterns explored in research.

| Compound Reference | Core Structure | Substituent (R) on Piperazine Ring | Biological Target | Reported IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 6 nbinno.com | 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | -H (hydrochloride salt) | PD-1/PD-L1 | 12.28 |

| Compound 8c nbinno.com | 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | -Butyl | PD-1/PD-L1 | N/A |

| Compound 8e nbinno.com | 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | -Hexyl | PD-1/PD-L1 | N/A |

| Compound 8j thieme-connect.com | 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | -2-Hydroxybenzyl | PD-1/PD-L1 | N/A |

This table is based on data for 1,2,3-triazole analogs, illustrating the principle of generating derivatives with varied substitution patterns.

Functionalization of the Triazole Ring (e.g., N-Substitution, C-Substitution)

The 1,2,4-triazole (B32235) ring offers multiple sites for functionalization, including the nitrogen and carbon atoms. Such modifications are crucial for altering the compound's steric profile, hydrogen bonding capability, and coordination properties.

N-Substitution: The 1,2,4-triazole ring attached to the benzonitrile moiety still possesses reactive nitrogen atoms. N-alkylation and N-arylation are common strategies to introduce further diversity. The alkylation of 1,2,4-triazoles with alkyl halides can proceed using various bases, affording N-substituted products. researchgate.netresearchgate.net While direct alkylation can sometimes lead to a mixture of isomers, specific conditions can favor the desired product. researchgate.net More advanced methods, such as copper-catalyzed N-arylation using diaryliodonium salts, provide an efficient route to 1-aryl-substituted 1,2,4-triazolium salts from 4-substituted-4H-1,2,4-triazole precursors. acs.orgnih.gov This methodology could be applied to create quaternary triazolium derivatives of this compound, introducing a positive charge and significantly altering its properties.

C-Substitution: Direct substitution on the carbon atoms of the triazole ring is challenging. A more common approach is to construct the desired C-substituted triazole ring from functionalized precursors and then attach it to the benzonitrile scaffold. zetarepo.com For example, 3,5-disubstituted-1,2,4-triazoles can be prepared from amides and nitriles via cascade reactions. zetarepo.com Another strategy involves synthesizing functionalized triazole-thiols, such as 4-amino-4H-1,2,4-triazole-3-thiol. This intermediate can then be reacted with aldehydes to introduce a wide variety of substituents at the C3-position via a Schiff base linkage. acs.orgrsc.org These pre-functionalized triazoles can then be coupled with a suitable cyanophenyl precursor.

Modifications of the Benzonitrile Moiety (e.g., Aromatic Substitutions, Nitrile Transformations)

The benzonitrile moiety is a rich site for structural modification, both on the aromatic ring and at the nitrile functional group.

Aromatic Substitutions: As discussed in section 8.1, introducing substituents such as halogens, alkyl, or alkoxy groups onto the phenyl ring is a primary strategy for creating analogs. This is typically achieved by starting the synthesis with an already substituted precursor, for example, 2-fluoro-4-bromobenzonitrile, rather than by direct substitution on the final this compound molecule.

Nitrile Transformations: The nitrile group (-C≡N) is a versatile functional group that can be converted into several other important chemical moieties, profoundly altering the molecule's chemical and biological properties.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation converts this compound into 4-(1H-1,2,4-triazol-1-yl)benzoic acid. This corresponding benzoic acid has been used as a key building block for synthesizing hybrid molecules with potential anticancer activity. organic-chemistry.org

Conversion to Tetrazole: The [3+2] cycloaddition reaction of the nitrile group with an azide (B81097) source (commonly sodium azide) is a widely used method to form a tetrazole ring. researchgate.net This transformation is of particular interest in medicinal chemistry, as the 5-substituted 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group, sharing similar acidic properties but offering a different steric and metabolic profile. thieme-connect.comacs.org This reaction can be catalyzed by various agents, including zinc salts. researchgate.net

Reduction to Amine: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents, such as lithium aluminum hydride or through catalytic hydrogenation. mdpi.com This introduces a basic, nucleophilic center into the molecule, opening up possibilities for further derivatization, such as amide or sulfonamide formation. This would yield 4-(1H-1,2,4-triazol-1-yl)benzylamine.

The following table summarizes key transformations of the nitrile group.

| Transformation | Starting Moiety | Resulting Moiety | Typical Reagents | Significance |

|---|---|---|---|---|

| Hydrolysis | -CN (Nitrile) | -COOH (Carboxylic Acid) | H₃O⁺ or OH⁻, heat | Introduces an acidic functional group. organic-chemistry.org |

| Cycloaddition | -CN (Nitrile) | -CN₄H (Tetrazole) | NaN₃, ZnCl₂ or other catalyst | Creates a carboxylic acid bioisostere. thieme-connect.comresearchgate.net |

| Reduction | -CN (Nitrile) | -CH₂NH₂ (Amine) | LiAlH₄ or H₂/Catalyst | Introduces a basic, nucleophilic center. mdpi.com |

Impact of Structural Changes on Chemical Reactivity and Coordination Behavior

Structural modifications to the this compound scaffold have a profound impact on its chemical properties. The nitrogen atoms in the 1,2,4-triazole ring are key to its chemical behavior, acting as hydrogen bond acceptors and potential coordination sites for metal ions.

The introduction of electron-withdrawing or electron-donating substituents on the benzonitrile ring directly influences the electron density of the triazole ring. An electron-withdrawing group (e.g., -NO₂) would decrease the basicity of the triazole nitrogens, making them less reactive towards electrophiles and weaker ligands for metal coordination. Conversely, an electron-donating group (e.g., -OCH₃) would enhance their basicity.

Functionalization of the triazole ring itself dramatically alters its behavior. For example, N-alkylation removes the N-H proton, eliminating its ability to act as a hydrogen bond donor. C-substitution with a thiol group (-SH), creating a triazole-3-thione, introduces a potent metal-binding site. acs.orgrsc.org Such derivatives have been shown to coordinate with zinc ions in metallo-β-lactamases, where both a triazole nitrogen and the deprotonated thiol group participate in binding. rsc.org

Transforming the nitrile group also creates new possibilities for coordination. While the nitrile nitrogen itself can act as a weak ligand, researchgate.net its conversion to a tetrazole ring introduces a much stronger and more versatile coordinating group. The tetrazole ring has multiple nitrogen atoms that can participate in forming stable complexes with a variety of metal ions. thieme-connect.com This transformation significantly enhances the molecule's potential as a ligand in coordination chemistry and materials science.

Conclusion and Future Perspectives in Chemical Research

Synthesis Challenges and Opportunities

The synthesis of 4-(1H-1,2,4-triazol-1-yl)benzonitrile, while established, presents specific challenges that also pave the way for innovative opportunities. A primary obstacle in some synthetic routes is the potential for the formation of the undesired regioisomer, 4-(4H-1,2,4-triazol-4-yl)benzonitrile. This lack of regioselectivity necessitates tedious and costly purification steps, such as column chromatography, which can be a significant drawback for large-scale industrial production. google.com

However, this challenge has spurred research into more selective and efficient synthetic methodologies. One promising opportunity lies in the development of catalytic systems that can direct the alkylation of 1,2,4-triazole (B32235) to the desired N1 position with high selectivity. This could involve the use of phase-transfer catalysts, specific ionic liquids, or metal-based catalysts that can sterically or electronically favor the formation of the N1-substituted product. Furthermore, exploring alternative synthetic pathways that avoid the direct alkylation of the triazole ring, such as cycloaddition reactions, could offer another avenue for overcoming the challenge of isomer formation. A patented process, for instance, highlights an alternative route reacting a salt of 1,2,4-triazole with α-bromo-4-tolunitrile to achieve greater than 96% selectivity, thereby circumventing the need for extensive chromatographic separation. google.com The development of continuous flow synthesis processes for this compound also represents a significant opportunity to enhance reaction efficiency, improve safety, and reduce waste.

Advanced Spectroscopic and Computational Approaches

A thorough understanding of the structural and electronic properties of this compound is crucial for its application and for the design of new derivatives. While standard spectroscopic techniques such as NMR, IR, and mass spectrometry are routinely used for its characterization, advanced methods can provide deeper insights. nbinno.com Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, can be employed for unambiguous assignment of all proton and carbon signals, which is particularly important for verifying the regiochemistry of the triazole substitution.

Computational chemistry offers a powerful complementary tool to experimental studies. mdpi.com Density Functional Theory (DFT) calculations can be utilized to predict the compound's geometry, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov These calculations can help in understanding the molecule's reactivity and its potential for use in electronic materials. Molecular docking simulations can be employed to predict and rationalize the binding of this compound-based derivatives to biological targets, guiding the design of new therapeutic agents. nih.gov Furthermore, computational studies can elucidate the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for understanding its solid-state structure and its potential for self-assembly in supramolecular chemistry. nih.gov

Emerging Applications in Designed Chemical Systems

Beyond its established role as a pharmaceutical intermediate, the unique molecular structure of this compound makes it an attractive building block for various designed chemical systems. The electron-deficient nature of the 1,2,4-triazole ring suggests its potential for applications in materials science. researchgate.net For instance, polymers incorporating this moiety could exhibit interesting electronic properties, making them candidates for use in organic light-emitting diodes (OLEDs) or other electronic devices.

The presence of multiple nitrogen atoms in the triazole ring and the nitrile group on the benzonitrile (B105546) moiety provides sites for coordination with metal ions. This opens up possibilities for the design of novel metal-organic frameworks (MOFs) and coordination polymers. Such materials could have applications in gas storage, catalysis, and sensing. The ability of the triazole and benzonitrile groups to participate in hydrogen bonding and π-π stacking interactions also makes this compound a candidate for the construction of supramolecular assemblies, such as liquid crystals and gels. nih.gov Recent research has also explored the use of triazole-functionalized polymers to create porous materials with potential applications in filtration and as scaffolds for catalysis. nih.gov

Interdisciplinary Research Directions

The future of research on this compound and its derivatives lies in fostering interdisciplinary collaborations. The intersection of organic synthesis, medicinal chemistry, and computational biology is particularly fertile ground for innovation. Synthetic chemists can focus on developing novel, efficient, and sustainable synthetic routes to this compound and its analogues.

In parallel, medicinal chemists can explore the biological activities of these compounds against a range of diseases. For example, derivatives of the triazole-benzonitrile scaffold have been investigated as potential anticancer and antitrypanosomal agents. rsc.orgnih.gov This research requires close collaboration with biologists to perform in vitro and in vivo testing and to elucidate the mechanisms of action. Computational scientists can play a crucial role in this process by using in silico methods to predict the biological activity and pharmacokinetic properties of new derivatives, thereby accelerating the drug discovery process. eurjchem.com

Furthermore, collaboration with materials scientists could lead to the development of new functional materials based on the this compound core. This could involve the design and synthesis of novel polymers, MOFs, and supramolecular structures with tailored optical, electronic, or porous properties. Such interdisciplinary efforts will be key to unlocking the full potential of this versatile chemical compound.

常见问题

Q. What synthetic methodologies are commonly employed to prepare 4-(1H-1,2,4-triazol-1-yl)benzonitrile derivatives?